molecular formula C15H17NO3S B2457393 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide CAS No. 1351587-16-0

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide

Cat. No. B2457393
CAS RN: 1351587-16-0
M. Wt: 291.37
InChI Key: LWBQJWLXVXUCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, which could be achieved through a reaction between a carboxylic acid and an amine . The thiophene ring could be formed through a variety of methods, including electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an amide group would likely result in a planar structure around the amide due to the resonance of the carbonyl and nitrogen lone pair electrons . The thiophene and phenyl rings are aromatic and planar, contributing to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group is typically quite stable but can undergo hydrolysis under acidic or basic conditions . The thiophene ring is aromatic and can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds, influencing its solubility in water. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

Research into chemoselective acetylation processes, such as the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, highlights the importance of specific chemical transformations in drug development. These processes involve catalysts like Novozym 435 to carry out acetylation, underscoring the potential role of similar compounds in facilitating chemical reactions essential for creating therapeutic agents (Magadum & Yadav, 2018).

Antioxidant and Radical Scavenging Activities

Studies on phenolic derivatives, including acetaminophen and salicylate, emphasize the role of phenolic compounds in inhibiting lipid peroxidation and acting as peroxyl radical scavengers. These compounds exhibit significant antioxidant efficiencies, which can be crucial in designing molecules with potential therapeutic benefits, especially in conditions related to oxidative stress (Dinis, Maderia, & Almeida, 1994).

Synthesis of Novel Compounds for Antimicrobial and Antimalarial Activity

The synthesis of novel compounds, such as benzothiazole-substituted β-lactam hybrids, demonstrates the continuous search for new antimicrobial and antimalarial agents. These studies reveal the potential of structurally diverse compounds to address global health challenges, including resistance to existing drugs. The incorporation of specific functional groups can lead to compounds with enhanced biological activity, suggesting possible research directions for compounds like N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide in antimicrobial and antimalarial research (Alborz et al., 2018).

Application in Synthesis and Biological Evaluation

The exploration of isoxazole derivatives for their analgesic and antimicrobial activities showcases the diverse potential of chemical compounds in developing new therapeutic agents. Such research underlines the significance of novel synthetic routes and compound evaluation in discovering drugs with specific biological activities (Sahu et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-15(18,13-8-5-9-20-13)11-16-14(17)10-19-12-6-3-2-4-7-12/h2-9,18H,10-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBQJWLXVXUCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=CC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.